molecular formula C16H16ClN5OS B2512212 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide CAS No. 893915-78-1

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide

Cat. No. B2512212
CAS RN: 893915-78-1
M. Wt: 361.85
InChI Key: TZSRVJFKCRUHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is related to the chemical composition of purine . The purine is a fused heterocyclic ring containing pyrimidine and imidazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives have been reported . The reactions were carried out under both conventional and green conditions, using one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are related to their structure . For example, the Stokes shifts for these compounds were in the 199–205 nm range, and the quantum yield reached approximately 60–85% .

Scientific Research Applications

Protein Kinase B (PKB) Inhibitor

This compound has been found to be a selective, orally active inhibitor of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . The compound provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Antitubercular Agent

The compound has shown potential as an antitubercular agent. Tuberculosis (TB) is one of the leading causes of death worldwide, and developing new anti-TB compounds using cost-effective processes is critical to reduce TB incidence .

Antimalarial Agent

The compound has also been evaluated for its antimalarial properties. Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .

Antitumor Agent

The compound has been evaluated for its antitumor activities against various human cancer cell lines . This includes cancers such as leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .

Antileishmanial Agent

Leishmaniasis is a parasitic disease that is found in parts of the tropics, subtropics, and southern Europe. It is classified as a neglected tropical disease. This compound has potential as an antileishmanial agent .

Drug Development

The compound’s unique structure and properties make it a valuable candidate for further drug development. Its potential applications in treating various diseases make it a promising compound for future research and development .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives involves the inhibition of CDK2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compounds showed significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .

Safety and Hazards

While specific safety and hazard information for “2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide” is not available, a related compound, 4-Chloro-1-methyl-3-propyl-1H-pyrazolo[3,4-d]pyrimidine, has been classified as Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

Future Directions

The future directions for research on pyrazolo[3,4-d]pyrimidine derivatives could involve further optimization as anticancer agents . The synthesized compounds can be considered as new candidates for this purpose .

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5OS/c1-10(2)21-14(23)8-24-16-13-7-20-22(15(13)18-9-19-16)12-5-3-11(17)4-6-12/h3-7,9-10H,8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSRVJFKCRUHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.